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molecular formula C7H10O2 B1209419 1-Cyclohexene-1-carboxylic acid CAS No. 636-82-8

1-Cyclohexene-1-carboxylic acid

Cat. No. B1209419
M. Wt: 126.15 g/mol
InChI Key: NMEZJSDUZQOPFE-UHFFFAOYSA-N
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Patent
US04948886

Procedure details

In an analogous manner to the previous examples, 2,3-dihydro-3-propyl-1,5-benzothiazepin-4(5H)-one (melting point: 120°-122° C.) was obtained from benzothiazole and 2-hexenic acid, 2,3-dihydro-2,3-tetramethylene-1,5-benzothiazepin-4(5H)-one (melting point: 225°-227° C.) was obtained from benzothiazole and cyclohexene-1-carboxylic acid and 2,3-dihydro-7,8-dimethyl-1,5-benzothiazepin-(5H)one (melting point: 241°-244° C.) was obtained from 5,6-dimethylbenzothiazole and acrylic acid.
Name
2,3-dihydro-3-propyl-1,5-benzothiazepin-4(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1[C:10](=O)[NH:9][C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[S:6]C1)CC.S1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2N=C1.[C:25]([OH:32])(=[O:31])C=CCCC>>[S:6]1[C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[N:9]=[CH:10]1.[C:19]1([C:25]([OH:32])=[O:31])[CH2:24][CH2:23][CH2:22][CH2:21][CH:20]=1

Inputs

Step One
Name
2,3-dihydro-3-propyl-1,5-benzothiazepin-4(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1CSC2=C(NC1=O)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=CC=C2
Name
Type
product
Smiles
C1(=CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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